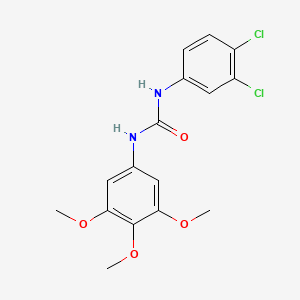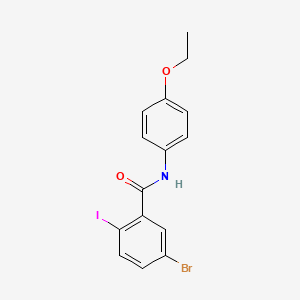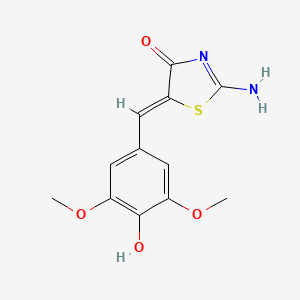![molecular formula C19H19BrN2O3 B3613152 3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and enzymes in various biological systems.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cancer growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer growth and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory cytokines. Additionally, it has been shown to increase the activity of antioxidant enzymes, which reduce oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins involved in cancer growth, inflammation, and oxidative stress. This makes it a potential therapeutic agent for various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more potent and selective analogs of this compound for use in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines in vitro and in vivo. Additionally, it has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[4-(propanoylamino)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-3-18(23)21-15-6-8-16(9-7-15)22-19(24)11-4-13-12-14(20)5-10-17(13)25-2/h4-12H,3H2,1-2H3,(H,21,23)(H,22,24)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTPBNZTDZPOMH-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-N'-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea](/img/structure/B3613086.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3613094.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3613096.png)
![2-ethoxy-4-ethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613097.png)
![2-ethoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613104.png)
![5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613113.png)

![4-[4-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3613119.png)

![5-[4-(diethylamino)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613134.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613155.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3613159.png)